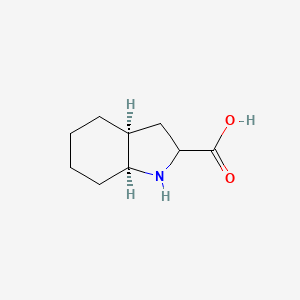

(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality (3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-WPZUCAASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)CC(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid chemical structure analysis

An In-Depth Technical Guide to the Structural Analysis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

Abstract

(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (OIC), a bicyclic non-proteinogenic amino acid, stands as a cornerstone chiral building block in modern pharmaceutical synthesis. Its rigid conformational structure and specific stereochemistry are paramount to the biological activity of several life-saving drugs, most notably the angiotensin-converting enzyme (ACE) inhibitor, Perindopril.[1][2][3] The unambiguous confirmation of its three-dimensional architecture is not merely an academic exercise but a critical quality control parameter in drug development and manufacturing. This guide provides an in-depth analysis of the chemical structure of (2S,3aS,7aS)-OIC, detailing the synergistic application of spectroscopic and chromatographic techniques required for its complete characterization. We will explore the causality behind analytical method selection, present validated protocols, and contextualize the importance of stereochemical integrity in its primary application.

Molecular Architecture: A Study in Stereochemical Precision

The therapeutic efficacy derived from OIC-based compounds is intrinsically linked to its precise three-dimensional structure. Understanding this architecture is the first step in any analytical endeavor.

The Bicyclic Core

(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid, with the molecular formula C₉H₁₅NO₂, possesses a saturated indole framework, consisting of a pyrrolidine ring fused to a cyclohexane ring.[4][5] This fusion creates a rigid, conformationally constrained molecule that is highly valued as a scaffold in medicinal chemistry.

The Criticality of Stereoisomerism

The OIC core contains three stereocenters at positions C2, C3a, and C7a, giving rise to eight possible stereoisomers (four pairs of enantiomers).[1][6] The specific isomer, (2S,3aS,7aS)-OIC, is defined by the absolute configuration at these centers, dictating a cis-fusion between the two rings.

-

C2 (S-configuration): The carboxylic acid group is in a defined orientation relative to the pyrrolidine ring.

-

C3a (S-configuration) & C7a (S-configuration): These bridgehead carbons establish the cis-relationship between the hydrogen atoms at these positions, resulting in a distinct V-shape or "roof" conformation of the fused ring system.

The biological importance of this precise arrangement cannot be overstated. While the (2S,3aS,7aS) isomer is the key precursor for Perindopril, a different stereoisomer, (2S,3aR,7aS)-OIC, is used to synthesize another ACE inhibitor, Trandolapril.[1][6] This underscores the necessity of analytical methods capable of distinguishing between these closely related diastereomers.

Spectroscopic Elucidation Workflow

No single technique can fully confirm the structure of OIC. A multi-faceted spectroscopic approach is essential for a comprehensive and trustworthy analysis. The primary goal is to confirm the molecular weight, identify all functional groups, and map the precise connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)

Causality: The first step in analyzing an unknown or synthesized sample is to confirm its molecular weight, verifying that the correct molecule has been formed. MS provides a precise mass-to-charge ratio (m/z). For a polar, non-volatile molecule like OIC, electrospray ionization (ESI) is the technique of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

-

Expected Ionization: In positive ion mode ESI, the primary species observed will be the protonated molecule, [M+H]⁺.

-

Predicted m/z:

-

Molecular Formula: C₉H₁₅NO₂

-

Exact Mass: 169.11

-

Expected [M+H]⁺: 170.12

-

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is unparalleled for the rapid and definitive identification of functional groups. The vibrational frequencies of bonds act as fingerprints, confirming the presence of the carboxylic acid and the secondary amine, which are the key reactive centers of the molecule.

The spectrum can be complex due to the potential for the molecule to exist in a zwitterionic form, where the carboxylic acid protonates the amine. The presence of both forms in a sample or the dominance of one can be inferred from the spectrum.[7]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Interpretation |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Indicates the acidic proton of the -COOH group. |

| N-H Stretch (Secondary Amine) | 3400 - 3300 | Confirms the presence of the secondary amine in the pyrrolidine ring. |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | A strong, sharp peak indicating the carbonyl of the non-ionized acid. |

| COO⁻ Antisymmetric Stretch | 1610 - 1550 | Evidence of the deprotonated carboxylate group (zwitterionic form). |

| COO⁻ Symmetric Stretch | 1420 - 1300 | Further evidence of the carboxylate group. |

| C-N Stretch | 1250 - 1020 | Corresponds to the amine C-N bond. |

Table 1: Predicted IR absorption frequencies for OIC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms mass and IR confirms functional groups, NMR spectroscopy provides the definitive map of the molecular skeleton. It elucidates the connectivity of every carbon and hydrogen atom and, crucially, provides detailed information about their spatial relationships, allowing for the confirmation of the (2S,3aS,7aS) stereochemistry. Commercial batches of OIC are often certified with a purity of ≥ 98% by NMR.[4]

-

¹H NMR: The spectrum is expected to show a complex set of signals in the aliphatic region (approx. 1.0-4.0 ppm) corresponding to the 14 non-exchangeable protons on the fused ring system. The rigidity of the structure prevents free rotation, making most protons chemically distinct and leading to complex coupling patterns. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield shift (>10 ppm), while the N-H proton would also be a distinct signal.

-

¹³C NMR: Nine distinct signals are expected. The carboxyl carbon (C=O) will be the most downfield signal (approx. 170-180 ppm). The other eight carbons of the bicyclic frame will appear in the aliphatic region (approx. 20-70 ppm).

-

2D NMR (COSY, HSQC, HMBC, NOESY): For absolute confirmation, 2D NMR experiments are indispensable. COSY reveals proton-proton couplings, tracing the spin systems within each ring. HSQC and HMBC correlate protons to their directly attached and long-range carbons, respectively, allowing for the complete assignment of the carbon skeleton. Most importantly, NOESY experiments reveal through-space interactions between protons, which can definitively confirm the cis-fusion of the rings by showing proximity between the bridgehead protons (H3a and H7a) and other protons on the same face of the molecule.

Chromatographic Analysis: Quantifying Stereochemical Purity

Causality: Spectroscopic methods are excellent for identifying the structure of the main component, but they are often not sensitive enough to quantify small amounts of stereoisomeric impurities. Given that the wrong stereoisomer can lead to an ineffective or unsafe drug, a robust chromatographic method is required for quality control. The primary challenge with OIC is its lack of a UV-absorbing chromophore, rendering standard HPLC with UV detection ineffective.[6]

HPLC with Refractive Index Detection (RID)

The solution is to use a universal detector like a Refractive Index Detector (RID). RID measures the difference in the refractive index between the mobile phase and the eluting analyte, making it suitable for nearly any compound, including non-chromophoric ones like OIC.

A validated method using a C18 stationary phase allows for the separation of the four diastereomeric pairs of OIC, enabling the precise quantification of the desired (2S,3aS,7aS) isomer and any impurities.[6][8]

Protocol: Isomer Separation by RP-HPLC-RID

This protocol is adapted from established methods in the literature.[6][8]

-

Instrumentation: HPLC system equipped with a binary pump, autosampler, column oven, and a refractive index detector.

-

Column: Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.

-

Mobile Phase: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid.

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: 35°C.

-

Detector: Refractive Index Detector (RID). The system requires a lengthy stabilization period.

-

Sample Preparation: Dissolve approximately 50 mg of the OIC sample in 10 mL of the mobile phase.

-

Injection Volume: 20 µL.

-

Analysis: The run time is typically around 35 minutes to ensure the elution and separation of all isomers. Quantification is performed by comparing peak areas to those of a certified reference standard.

| Validation Parameter | Reported Value | Significance |

| Linearity (Correlation Coefficient) | > 0.999 | Ensures the detector response is proportional to the analyte concentration. |

| Limit of Detection (LOD) | ~0.006 mg/mL | The lowest concentration of an isomer that can be reliably detected. |

| Limit of Quantification (LOQ) | ~0.022 - 0.024 mg/mL | The lowest concentration of an isomer that can be accurately quantified. |

Table 2: Summary of HPLC-RID method validation parameters for OIC isomer analysis.[6]

Context: The Role in Pharmaceutical Synthesis

The rigorous structural analysis of OIC is driven by its role as a critical intermediate. In the industrial synthesis of Perindopril, (2S,3aS,7aS)-OIC is coupled with another chiral molecule, N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[9][10]

Any stereoisomeric impurity in the OIC starting material will be carried through the synthesis, resulting in a final drug product contaminated with diastereomers of Perindopril. These impurities may have different pharmacological profiles, reduced efficacy, or potential side effects. Therefore, the analytical protocols described herein are not just for characterization but form the basis of a robust quality control system that ensures the safety and efficacy of the final medication.

Conclusion

The chemical structure analysis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is a clear demonstration of the synergy required in modern pharmaceutical science. A combination of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional NMR is necessary to confirm the identity and intricate stereochemistry of the molecule. This is complemented by a validated, stability-indicating HPLC-RID method capable of quantifying stereochemical purity to the high standards demanded by regulatory agencies. For researchers and drug development professionals, a mastery of these analytical techniques is fundamental to harnessing the power of this versatile chiral building block and delivering safe, effective medicines.

References

- A Technical Guide to the Stereochemistry of Octahydro-1H-indole-2-carboxylic Acid Isomers. Benchchem.

- (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. Chem-Impex.

- US Patent US20150252001A1: Process for preparation of perindopril intermediate. Google Patents.

- European Patent EP1864973B1: Process for the preparation of perindopril and salts thereof. EPO.

- US Patent US20070032661A1: Process for the preparation of intermediates of perindopril. Google Patents.

- Process for preparation of perindopril intermediate. Patsnap Eureka.

- Perindopril-d4 chemical structure and properties. Benchchem.

- Chinese Patent CN101544593A: Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid. Google Patents.

- CAS 80875-98-5: (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid. CymitQuimica.

-

Vali SJ, Kumar SS, Sait SS, Garg LK (2012) Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. J Chromat Separation Techniq 3:136. Available from: [Link]

- A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Poloniae Pharmaceutica-Drug Research, Vol. 56 No. 5 pp. 371-375, 1999.

-

2-Carboxyoctahydroindole, (2S,3aS,7aS)-. PubChem, National Center for Biotechnology Information. Available from: [Link]

- (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid. LGC Standards.

-

(2S,3AS,7aS)-Octahydroindole-2-carboxylic acid. CAS Common Chemistry. Available from: [Link]

- WO Patent WO2005054194: A METHOD FOR THE PREPARATION OF (2S, 3AR, 7AS)-OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID... WIPO Patentscope.

-

Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid. RSC Publishing. Available from: [Link]

-

Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society. Available from: [Link]

- Vali SJ, et al. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US20150252001A1 - Process for preparation of perindopril intermediate - Google Patents [patents.google.com]

- 3. US20070032661A1 - Process for the preparation of intermediates of perindopril - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 80875-98-5: (2S,3AS,7aS)-Octahydroindole-2-carboxylic … [cymitquimica.com]

- 6. longdom.org [longdom.org]

- 7. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

- 8. longdom.org [longdom.org]

- 9. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Cornerstone of Perindopril: A Technical Guide to the Synthesis and Role of (3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perindopril, a leading angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure. Its therapeutic efficacy is intrinsically linked to its precise stereochemistry, with five chiral centers demanding a highly controlled and efficient synthetic strategy. This in-depth technical guide focuses on the pivotal role of the bicyclic amino acid, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, the chiral scaffold upon which the pharmacophore of Perindopril is constructed. We will dissect the synthetic pathways to this key intermediate, elucidate the rationale behind critical experimental choices, and detail the subsequent coupling reactions that culminate in the formation of Perindopril. This guide is intended to serve as a comprehensive resource, blending established protocols with mechanistic insights to empower researchers in the field of pharmaceutical synthesis.

Introduction: The Stereochemical Imperative of Perindopril

Perindopril's mechanism of action relies on its active metabolite, Perindoprilat, which potently inhibits ACE.[1][2] The drug contains five chiral carbons, resulting in 32 possible stereoisomers.[3] However, only the S,S,S,S,S enantiomer exhibits the desired pharmacological activity.[4][5] This absolute stereochemical requirement underscores the critical importance of asymmetric synthesis in its production. The central building block that establishes the crucial stereochemistry of the fused ring system is (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (also referred to as L-Oic).[6][7] The synthesis of this intermediate in high enantiomeric purity is the foundational challenge in the industrial production of Perindopril.[8][9]

Synthesis of the Chiral Core: (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

The most common and industrially viable route to enantiomerically pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid begins with the readily available precursor, (S)-indoline-2-carboxylic acid. The key transformation is the stereoselective hydrogenation of the aromatic ring.

The Critical Hydrogenation Step: From Indoline to Octahydroindole

The conversion of the indoline ring to the fully saturated octahydroindole system is a diastereoselective hydrogenation. The goal is to introduce two new chiral centers at the ring junction (3a and 7a) with the cis configuration relative to the existing stereocenter at C2.

Causality Behind Experimental Choices:

-

Catalyst Selection: Platinum oxide (PtO2, Adams' catalyst) is frequently employed for this transformation.[6] Other catalysts like rhodium on alumina (Rh/Al2O3) have also been reported in patent literature.[10] The choice of catalyst is critical for achieving high diastereoselectivity. Platinum catalysts are known for their efficacy in hydrogenating aromatic systems under relatively mild conditions. The acidic reaction medium protonates the indole nitrogen, activating the ring system towards reduction.

-

Solvent System: Acetic acid is the solvent of choice for this reaction.[6] It serves a dual purpose: it acts as a solvent for the starting material and, crucially, provides the acidic environment necessary to facilitate the hydrogenation by protonating the indole ring, forming a more reactive iminium ion intermediate.[11]

-

Temperature: The reaction is typically carried out at an elevated temperature, such as 60 °C, to ensure a reasonable reaction rate.[6]

Experimental Protocol: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid[6]

-

Reaction Setup: A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is prepared in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Platinum oxide (PtO2) (e.g., 300 mg) is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to an appropriate pressure (e.g., 40-60 psi). The reaction mixture is heated to 60 °C and agitated for approximately 24 hours, or until hydrogen uptake ceases.

-

Work-up: After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite and washed with acetic acid.

-

Isolation and Purification: The combined filtrate is concentrated under reduced pressure to remove the acetic acid. The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

| Parameter | Value | Reference |

| Starting Material | (S)-indoline-2-carboxylic acid | [6] |

| Catalyst | PtO2 | [6] |

| Solvent | Acetic Acid | [6] |

| Temperature | 60 °C | [6] |

| Typical Yield | 85% | [6] |

Visualization of the Synthetic Pathway to the Core Intermediate:

Caption: Synthesis of the chiral octahydroindole core.

Assembly of Perindopril: The Peptide Coupling Strategy

With the chiral core in hand, the next stage involves coupling it with the second key intermediate, N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. This is a classic peptide bond formation reaction.

Protecting Group Strategy: The Role of the Benzyl Ester

Prior to the coupling reaction, the carboxylic acid functionality of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid must be protected to prevent self-condensation and other side reactions. The benzyl ester is the protecting group of choice for several reasons:

-

Ease of Formation: It can be readily formed by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid.[12][13]

-

Stability: The benzyl ester is stable to the conditions of the subsequent peptide coupling reaction.

-

Facile Cleavage: The benzyl group can be removed under mild conditions by catalytic hydrogenolysis (e.g., using Pd/C and H2), a process that is compatible with the other functional groups in the molecule and regenerates the free carboxylic acid of Perindopril.[1]

Experimental Protocol: Benzyl Ester Formation[12]

-

Reaction Setup: A mixture of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (e.g., 20 g, 118.2 mmol), benzyl alcohol (13.5 mL, 130.0 mmol), and p-toluenesulfonic acid (28 g, 147.2 mmol) in toluene (100 mL) is prepared.

-

Esterification: The mixture is heated to reflux, and water is removed azeotropically.

-

Isolation: After completion, the reaction is worked up to yield the p-toluenesulfonate salt of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester.

The Coupling Reaction: Forging the Key Amide Bond

The coupling of the protected octahydroindole intermediate with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine is the central step in the synthesis of Perindopril. This reaction forms the dipeptide-like structure of the final molecule.

Causality Behind Experimental Choices:

-

Coupling Agents: A combination of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT) is the most widely reported coupling system for this transformation.[8][13]

-

DCC: DCC activates the carboxylic acid of N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, forming a highly reactive O-acylisourea intermediate.

-

HOBT: HOBT is a crucial additive that acts as a scavenger for the O-acylisourea. It reacts to form an activated HOBT ester, which is less prone to racemization and side reactions (like N-acylurea formation) than the O-acylisourea itself.[14] This activated ester then cleanly reacts with the amino group of the octahydroindole benzyl ester.

-

-

Solvent: A non-polar aprotic solvent such as ethyl acetate or dichloromethane is typically used.[12][15]

-

Base: A tertiary amine base, such as triethylamine (TEA), is often added to neutralize the p-toluenesulfonic acid salt of the octahydroindole ester, liberating the free amine for the coupling reaction.[12]

Experimental Protocol: DCC/HOBT Coupling[9][12]

-

Amine Liberation: The p-toluenesulfonate salt of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester (e.g., 40 g, 92.7 mmol) is suspended in ethyl acetate (184 mL), and triethylamine (13 mL, 92.7 mmol) is added at low temperature.

-

Activation and Coupling: To this mixture, N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, HOBT, and DCC are added sequentially.

-

Reaction: The reaction mixture is stirred for several hours at a controlled temperature (e.g., 15-20 °C).[12]

-

Work-up: The precipitated dicyclohexylurea (DCU) by-product is removed by filtration. The filtrate is washed with aqueous sodium bicarbonate solution and brine.

-

Isolation: The organic layer is dried and concentrated under reduced pressure to yield the crude protected Perindopril.

| Parameter | Value | Reference |

| Coupling Reagents | DCC, HOBT | [8][13] |

| Solvent | Ethyl Acetate | [12] |

| Base | Triethylamine | [12] |

| Temperature | 15-20 °C | [12] |

| Typical Yield | 85-95% | [1][12] |

The Final Steps: Deprotection and Salt Formation

Debenzylation via Hydrogenolysis

The final step in the synthesis of Perindopril free acid is the removal of the benzyl protecting group.

Experimental Protocol: Hydrogenolysis[1]

-

Reaction Setup: The protected Perindopril from the previous step (e.g., 35 g) is dissolved in methanol (350 mL). 10% Palladium on carbon (Pd/C) (e.g., 3.5 g) is added.

-

Hydrogenation: Hydrogen gas is passed through the mixture at room temperature and atmospheric pressure until the reaction is complete.

-

Isolation: The catalyst is filtered off, and the solvent is evaporated to yield Perindopril free acid.

Formation of Perindopril Erbumine

For pharmaceutical use, Perindopril is typically converted to its tert-butylamine salt, known as Perindopril erbumine, which enhances its stability and handling properties.[16]

Experimental Protocol: Salt Formation

-

Dissolution: The crude Perindopril is dissolved in ethyl acetate (e.g., 400 mL).

-

Salt Formation: Tert-butylamine (e.g., 12 mL) is added dropwise with stirring.

-

Crystallization and Isolation: A white solid precipitates, which is then recrystallized from ethyl acetate, filtered, and dried to give pure Perindopril Erbumine.

Overall Synthetic Scheme of Perindopril:

Sources

- 1. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 2. NOVEL METHOD FOR PREPARATION OF CRYSTALLINE PERINDOPRIL ERBUMINE - Patent 1675827 [data.epo.org]

- 3. PT88527B - PROCESS FOR INDUSTRIAL SYNTHESIS OF PERINDOPRIL AND ITS MAIN SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]

- 4. Process For Industrially Viable Preparation Of Esters Of [quickcompany.in]

- 5. Sci-Hub. Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines / HETEROCYCLES, 1999 [sci-hub.sg]

- 6. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]

- 9. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Process for preparation of perindopril intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 13. EP1400531A1 - Process for the synthesis of N-((S)-1-(ethoxycarbonyl)butyl)-(S)-alanine and use in the synthesis of perindopril - Google Patents [patents.google.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]

Stereochemistry and Chirality of Octahydroindole-2-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary

Octahydroindole-2-carboxylic acid (OIC) is a bicyclic, non-proteinogenic amino acid that serves as a critical pharmacophore in "pril" class ACE inhibitors, most notably Perindopril and Trandolapril .[1] Structurally, OIC acts as a conformationally restricted, lipophilic analogue of proline.

The synthesis and quality control of OIC derivatives present a unique stereochemical challenge: the molecule contains three chiral centers (C2, C3a, and C7a), theoretically yielding

Structural Fundamentals and Stereochemical Logic

The Bicyclic Scaffold

The OIC core consists of a pyrrolidine ring fused to a cyclohexane ring.[3] The critical determinant of biological activity and synthetic complexity is the ring junction geometry (C3a–C7a).

-

Cis-Fusion: The hydrogen atoms at C3a and C7a are on the same face. This creates a "folded" or concave topology.[3] This is the thermodynamically preferred configuration for the bioactive isomers in Perindopril.

-

Trans-Fusion: The hydrogens are on opposite faces, creating a rigid, planar, and linear structure.[3]

The Bioactive Isomers

While eight isomers exist, only specific configurations possess the requisite binding affinity for the Angiotensin-Converting Enzyme (ACE) active site (specifically the

| Drug Application | Target Isomer Configuration | IUPAC Designation | Ring Fusion |

| Perindopril | (2S, 3aS, 7aS) | (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid | Cis (Endo) |

| Trandolapril | (2S, 3aR, 7aS) | (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid | Trans |

Technical Insight: The "All-S" configuration of Perindopril mimics the transition state of peptide hydrolysis. The lipophilic cyclohexane ring displaces water from the enzyme's hydrophobic pocket, increasing binding affinity relative to simple proline derivatives.

Isomer Hierarchy Visualization

The following diagram illustrates the stereochemical relationships, highlighting the divergence between the cis-fused and trans-fused families.

Figure 1: Stereochemical hierarchy of OIC isomers, distinguishing the pathways to major pharmaceutical intermediates.

Synthetic Strategies: From Racemate to Single Isomer

Historically, OIC was synthesized via the catalytic hydrogenation of indole-2-carboxylic acid. However, this method yields a complex mixture of cis and trans racemates, making downstream purification "arduous" and low-yielding.

Modern Recommendation: The industry standard has shifted toward Enzymatic Kinetic Resolution or Stereoselective Favorskii Rearrangement . The protocol below details the enzymatic route, as it offers the highest optical purity (>99% ee) under mild conditions.

Protocol: Enzymatic Kinetic Resolution of (2S, 3aS, 7aS)-OIC

This self-validating protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the ester of the desired (S,S,S) isomer.

Reagents:

-

Substrate: Racemic cis-octahydroindole-2-carboxylic acid ethyl ester (prepared via hydrogenation of ethyl indole-2-carboxylate).

-

Enzyme: Immobilized CAL-B (e.g., Novozym 435).

-

Solvent: Phosphate Buffer (pH 7.[4]0) / Co-solvent (Acetonitrile or MTBE).

-

Base: 1N NaOH (for pH stat titration).

Step-by-Step Workflow:

-

Preparation: Suspend the racemic ethyl ester (100 mM) in phosphate buffer (pH 7.5). Add 10% (v/v) acetonitrile to improve solubility.

-

Initiation: Add immobilized CAL-B (20 mg/mmol substrate) to the reaction vessel.

-

Reaction (The Checkpoint): Maintain temperature at 30°C.

-

Self-Validating Step: Monitor the pH.[5] As the ester hydrolyzes to the acid, pH will drop. Use an autotitrator to maintain pH 7.5 with 1N NaOH. The volume of NaOH consumed correlates directly to conversion.

-

-

Termination: Stop the reaction at exactly 50% conversion (theoretical yield of one enantiomer). Filter off the immobilized enzyme.

-

Separation (Phase Partitioning):

-

Isolation: Acidify the aqueous layer to pH 2.0 with HCl and extract with Dichloromethane (DCM). Evaporate to yield the (S,S,S)-acid.

Figure 2: Workflow for the lipase-catalyzed kinetic resolution of OIC esters.

Analytical Characterization

Validating the stereochemical outcome is critical. OIC lacks a strong chromophore, rendering standard UV detection ineffective.

Chiral HPLC Method[4][5]

-

Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). Note: UV at 205-210 nm is possible but prone to noise.

-

Column: Chiralpak AD-H or equivalent amylose-based stationary phase.

-

Mobile Phase: Hexane : Isopropyl Alcohol : Trifluoroacetic acid (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Expectation: The (2S, 3aS, 7aS) isomer typically elutes distinctly from its enantiomer and diastereomers.

NMR Distinction

NMR is used to confirm the ring fusion geometry (cis vs. trans).

-

Cis-Fusion: The C2-proton typically appears as a multiplet with specific coupling constants reflecting the flexible "folded" nature.

-

Trans-Fusion: The rigid structure leads to distinct chemical shifts for the bridgehead protons (H3a, H7a) due to the locked chair conformation of the cyclohexane ring.

References

-

BenchChem. (2025).[1][2][3][5] A Technical Guide to the Stereochemistry of Octahydro-1H-indole-2-carboxylic Acid Isomers. Retrieved from

- Pascard, C., et al. (1991). Structural studies of perindoprilat: A potent ACE inhibitor. Journal of Medicinal Chemistry.

-

Sochinaz SA. (2008).[11] Process for the synthesis of (2S, 3aR, 7aS) octahydroindole-2-carboxylic acid and its conversion to trandolapril. European Patent EP1724260B1.[11] Retrieved from

-

Longdom Publishing. (2023). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. Retrieved from

-

Google Patents. (2005). Process for the preparation of perindopril. WO2005100317A1. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Process For Industrially Viable Preparation Of Perindopril [quickcompany.in]

- 8. purechemistry.org [purechemistry.org]

- 9. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

Methodological & Application

Solvent selection for (3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid reactions

Application Note: Solvent Engineering for (3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

Abstract

This technical guide provides a rigorous framework for solvent selection in the synthesis and derivatization of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (OIC). As a bicyclic proline analog and key intermediate for ACE inhibitors (e.g., Perindopril), OIC presents unique challenges regarding zwitterionic solubility, stereochemical lability, and workup efficiency. This note moves beyond standard lists, offering a mechanistic rationale for solvent choice across hydrogenation, protection, and peptide coupling workflows.

Physicochemical Profile & Solubility Landscape

The solvent strategy for OIC is dictated by its dual nature: it exists as a highly polar zwitterion in its free acid form but behaves as a lipophilic bicycle when protected.

| State | Chemical Species | Solubility Profile | Preferred Solvents |

| Free Acid | Zwitterion (High MP: ~270°C) | Hydrophilic, Salt-like | Water (pH <2 or >10), Acetic Acid , Methanol |

| Ester/Protected | Benzyl/Ethyl Ester | Lipophilic, Organic | Ethyl Acetate , DCM , Toluene , 2-MeTHF |

| Salt Form | HCl or Tosylate Salt | Amphiphilic | Ethanol , Isopropanol (for crystallization) |

Critical Insight: The free acid is practically insoluble in aprotic organic solvents (THF, DCM). Attempts to couple the free acid without prior protection or in-situ silylation will result in heterogeneous mixtures and poor yields.

Solvent Effects on Stereoselective Synthesis (Hydrogenation)

The formation of the (3aS,7aS) cis, endo configuration is the most critical step. This is typically achieved by catalytic hydrogenation of indole-2-carboxylic acid.

-

The Solvent Effect: The use of Glacial Acetic Acid is not merely for solubility; it protonates the nitrogen, preventing catalyst poisoning, and promotes the cis-hydrogenation pathway via the "haptophilicity" effect on Pt/C or Rh/C surfaces.

-

Avoid: Non-polar solvents (Hexane) or basic alcoholic media, which often lead to mixed isomers or incomplete reduction.

Diagram 1: Stereoselective Synthesis & Solvent Workflow

Figure 1: Reaction pathway emphasizing the role of Acetic Acid in directing the stereochemical outcome toward the desired cis-endo isomer.

Solvent Selection for Peptide Coupling (Perindopril Synthesis)

When coupling OIC esters (e.g., Benzyl ester) with alanine derivatives (e.g., N-carboxyalkyl dipeptides), the choice of solvent impacts reaction rate, racemization (epimerization), and downstream processing.

Comparative Solvent Analysis for Coupling

| Solvent | Suitability | Mechanistic Pros/Cons | Recommendation |

| Dichloromethane (DCM) | High | Excellent solubility for protected OIC. Fast kinetics. Con: Environmental hazard; difficult to remove trace amounts. | R&D Scale Only |

| Ethyl Acetate (EtOAc) | Optimal | Good solubility. Key Advantage: Urea byproducts (from DCC coupling) precipitate out, simplifying workup. Low racemization risk at <20°C. | Production Standard |

| DMF/DMA | Moderate | Universal solubility. Con: High boiling point makes removal difficult; promotes racemization if base concentration is high. | Avoid (unless necessary) |

| 2-MeTHF | High (Green) | Biorenewable alternative to DCM/EtOAc. Excellent phase separation from water during workup. | Modern Alternative |

Detailed Experimental Protocols

Protocol A: Stereoselective Hydrogenation

Objective: Synthesize (2S,3aS,7aS)-OIC from Indole-2-carboxylic acid.

-

Preparation: In a high-pressure reactor, suspend Indole-2-carboxylic acid (1.0 eq) in Glacial Acetic Acid (20 volumes).

-

Note: Acetic acid is critical for solubilizing the zwitterion and directing stereochemistry.

-

-

Catalyst Loading: Add 5% Pt/C or 5% Rh/Al2O3 (10 wt% loading). Inert the vessel with Nitrogen.

-

Reaction: Pressurize with Hydrogen (5–10 bar). Stir vigorously at 25–40°C .

-

Caution: Higher temperatures (>60°C) increase the rate but may degrade enantiomeric excess.

-

-

Workup: Filter catalyst over Celite. Concentrate the acetic acid filtrate under reduced pressure.

-

Crystallization: Dissolve residue in minimum hot Ethanol . Cool to 0°C. The (3aS,7aS) isomer crystallizes preferentially.

Protocol B: Coupling Reaction (Perindopril Intermediate)

Objective: Couple (2S,3aS,7aS)-OIC Benzyl Ester (OIC-Bn) with N-protected Alanine derivative.

-

Solvent System: Charge Ethyl Acetate (EtOAc) (10 volumes) to the reactor.

-

Why EtOAc? It allows for a "slurry-to-slurry" transformation where the starting materials dissolve, and the urea byproduct (DCU) precipitates.

-

-

Dissolution: Add OIC-Bn (1.0 eq) and Triethylamine (1.1 eq). Cool to 10–15°C .

-

Critical: Keep T < 20°C to prevent epimerization at the chiral alpha-carbon.

-

-

Activation: Add the Alanine derivative (1.0 eq) and HOBt (1.1 eq).

-

Coupling: Add DCC (1.1 eq) dissolved in minimum EtOAc dropwise. Stir for 4–6 hours at 15°C.

-

Isolation (Self-Validating Step):

-

Check appearance: A heavy white precipitate (DCU) should form.

-

Filtration: Filter off the DCU.[1]

-

Wash: Wash the organic filtrate with 5% NaHCO3 (removes unreacted acid) and Water.

-

Evaporation: Concentrate to yield the coupled dipeptide.

-

Troubleshooting & Optimization Logic

Diagram 2: Solvent Decision Matrix

Figure 2: Decision matrix for selecting the appropriate solvent system based on reaction type and protection status.

References

- Pascard, C., et al. (1989). Process for the industrial preparation of perhydroindole-2-carboxylic acid. European Patent EP0308339A1.

- Simig, G., et al. (2008). Process for preparation of perindopril intermediate. U.S. Patent Application US20150252001A1.

-

Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3274680, Octahydroindole-2-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Solubility issues of octahydroindole-2-carboxylic acid in organic solvents

Troubleshooting Guide & FAQs

Introduction

Octahydroindole-2-carboxylic acid (OIC) is a bicyclic non-proteinogenic amino acid, most notably serving as the key intermediate in the synthesis of ACE inhibitors like Perindopril and Trandolapril .

Users frequently encounter solubility difficulties because OIC exists primarily as a zwitterion in its solid state. The strong electrostatic forces between the ammonium cation (

This guide addresses the three most common user scenarios: Solubility failures , Extraction difficulties , and Impurity formation during solvation.

Module 1: The Zwitterion Challenge (Solubility Physics)

Q: Why won't OIC dissolve in Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?

A: You are fighting lattice energy. In its free acid form, OIC is not a simple organic molecule; it is an inner salt. Standard organic solvents like DCM lack the dielectric constant required to shield the ionic charges and break the lattice.

The Fix: To dissolve OIC in organic solvents, you must disrupt the zwitterionic equilibrium. You have two chemical levers:

-

pH Manipulation: Protonate the carboxylate (pH < 2) or deprotonate the amine (pH > 10).

-

Derivatization: Mask one of the charged groups (Esterification or N-protection).

Solubility Profile Table

| Solvent | Solubility Rating | State of OIC | Application |

| Water | High | Zwitterion / Ionic | Reaction medium, biphasic extraction (aqueous layer). |

| Methanol / Ethanol | Moderate - High | Solvated Zwitterion | Recrystallization, hydrogenation solvent. |

| Acetic Acid | High | Protonated Cation | Hydrogenation medium (Standard Protocol). |

| DCM / Chloroform | Negligible | Zwitterion | Avoid for free acid. Good for esters/protected forms. |

| Ethyl Acetate | Low | Zwitterion | Avoid for dissolving. Used as an antisolvent to crash out the solid. |

| Toluene | Negligible | Zwitterion | Used in coupling reactions as a suspension or for protected derivatives. |

Module 2: Extraction & Workup Protocols

Q: How do I extract OIC from an aqueous reaction mixture?

A: Direct extraction of the free amino acid into organics is inefficient and often results in low yields.

Scenario A: You need to isolate the solid free acid. Do not extract. Use Isoelectric Precipitation .

-

Concentrate the aqueous reaction mixture.

-

Adjust pH to the Isoelectric Point (pI ≈ 6.0–6.5).

-

Cool to 0–5°C. The zwitterion is least soluble at its pI and will precipitate.

-

Filter and wash with cold isopropanol.

Scenario B: You need it in an organic layer for the next step. Use the "n-Butanol" or "Derivatize-Extract" method.

Protocol: The n-Butanol Extraction (For Free Acid)

Use this if you must avoid derivatization.

-

Saturate the aqueous phase with NaCl (salting out).

-

Adjust pH to ~6.0.

-

Extract 3x with n-Butanol . (n-BuOH is one of the few organics capable of solvating amino acids due to its high polarity and H-bonding capacity).

-

Evaporate n-BuOH (requires high vacuum/heat).

Protocol: The "In-Situ" Protection (Recommended)

Standard industry practice for Perindopril synthesis.

-

Do not isolate the free acid.

-

React the aqueous solution with Benzyl Chloroformate (Cbz-Cl) or Boc-Anhydride under Schotten-Baumann conditions (pH 8–10).

-

The resulting N-protected OIC is now lipophilic.

-

Acidify to pH 2.

-

Extract easily into DCM or Ethyl Acetate .

Module 3: Visualizing the Workflow

The following decision tree helps you select the correct solvent system based on your processing stage.

Figure 1: Solubility Decision Matrix. Red nodes indicate difficult solubility states; Green indicates soluble states.

Module 4: Critical Impurity Warning (The "Ethyl Acetate Trap")

Q: I see an N-acetyl impurity in my HPLC. Where did it come from?

A: It likely came from using Ethyl Acetate (EtOAc) during the coupling or heating steps.

The Mechanism: OIC contains a secondary amine. If dissolved in Ethyl Acetate and heated (or in the presence of coupling agents), the amine can attack the carbonyl of the solvent (transacylation), forming N-acetyl-octahydroindole-2-carboxylic acid .

The Solution:

-

Replace Solvent: Use Toluene or DCM for coupling reactions involving the free amine.

-

Temperature Control: If you must use EtOAc, keep temperatures < 30°C and avoid prolonged stirring.

Module 5: Purification & Crystallization

Q: How do I purify the crude material?

A: Recrystallization depends on the salt form.

-

For OIC Hydrochloride Salt:

-

Solvent System: Isopropyl Alcohol (IPA) / Toluene or IPA / Acetone.

-

Method: Dissolve in hot IPA, then slowly add Toluene as an antisolvent until turbidity appears. Cool slowly to 4°C.

-

-

For Free Zwitterion:

References

-

Piramal Enterprises Ltd. (2015).[1] Process for preparation of perindopril intermediate.[1][2][4][5] US Patent Application 20150252001A1. (Describes the formation of N-acetyl impurity in Ethyl Acetate and recommends Toluene).

-

Les Laboratoires Servier. (2006). Process for the synthesis of (2S, 3aR, 7aS) octahydroindole-2-carboxylic acid.[2][3][5][6][7][8][9][10] European Patent EP1724260B1. (Details hydrogenation in acetic acid and crystallization protocols).

-

PubChem. (2023). 2-Carboxyoctahydroindole, (2S,3aS,7aS)- Compound Summary. National Library of Medicine.

-

Vali, S. J., et al. (2012).[6] Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC. J Chromatograph Separat Techniq. (Provides analytical methods and stability data).

Sources

- 1. Process for preparation of perindopril intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Process For Industrially Viable Preparation Of Perindopril [quickcompany.in]

- 3. echemi.com [echemi.com]

- 4. US20150252001A1 - Process for preparation of perindopril intermediate - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. longdom.org [longdom.org]

- 7. longdom.org [longdom.org]

- 8. data.epo.org [data.epo.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemimpex.com [chemimpex.com]

Troubleshooting low enantiomeric excess in octahydroindole formation

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Enantiomeric Excess

Welcome to our dedicated technical support center for the asymmetric synthesis of octahydroindoles. This guide is designed to assist you in diagnosing and resolving common issues that lead to suboptimal enantiomeric excess (ee) in your reactions. As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and practical laboratory experience to provide you with actionable insights and solutions.

Troubleshooting Guide: Question & Answer

This section addresses specific challenges you may encounter during the formation of octahydroindoles, providing not just solutions but also the underlying scientific principles.

Q1: My organocatalyzed octahydroindole synthesis is yielding a nearly racemic mixture. Where should I begin my investigation?

A1: A nearly racemic or low enantiomeric excess (ee) product in an organocatalytic reaction points to several potential root causes. A systematic approach is crucial for efficient troubleshooting. We recommend the following workflow:

Initial Diagnostic Workflow for Low Enantiomeric Excess

Caption: A stepwise approach to troubleshooting low enantiomeric excess.

-

Analytical Method Validation: Before delving into reaction parameters, ensure your method for determining ee (e.g., chiral HPLC or SFC) is accurate and reliable. An unoptimized chiral separation method can give misleading results.[1][2][3][4][5]

-

Catalyst and Reagent Purity: The purity of your chiral catalyst, such as a BINOL-derived phosphoric acid, is paramount. Impurities can act as achiral catalysts or inhibitors, leading to a racemic background reaction. Similarly, impurities in your starting materials can interfere with the catalytic cycle.[6]

-

Reaction Conditions: Solvent, temperature, and concentration have a profound impact on enantioselectivity. Even seemingly minor changes can dramatically alter the ee.

Q2: I've confirmed my reagents are pure, but the enantiomeric excess of my octahydroindole product is still low. How significantly does the choice of solvent impact the outcome?

A2: The choice of solvent is a critical parameter that can dramatically influence the enantioselectivity of your reaction. The solvent does more than just dissolve the reactants; it can actively participate in the transition state, affecting its energy and geometry.[7]

In the context of chiral phosphoric acid-catalyzed reactions for indole functionalization, the solvent can play a crucial role in reactivity and enantioselectivity.[8] For instance, non-polar solvents may favor a more organized, hydrogen-bond-driven transition state, leading to higher ee. In contrast, polar or coordinating solvents can interfere with these crucial non-covalent interactions, resulting in diminished stereocontrol.

Table 1: Effect of Solvent on Enantioselectivity in a Chiral Phosphoric Acid-Catalyzed Reaction

| Entry | Solvent | Yield (%) | ee (%) |

| 1 | Toluene | 80 | 85 |

| 2 | Mesitylene | 82 | 88 |

| 3 | Dichloromethane | 75 | 70 |

| 4 | Tetrahydrofuran | No Product | - |

This data is illustrative and based on trends observed in the literature for similar reactions.[8]

Troubleshooting Steps:

-

Solvent Screening: If you are observing low ee, a systematic screen of solvents with varying polarities and coordinating abilities is highly recommended. Start with non-polar aromatic solvents like toluene or mesitylene and move towards more polar options if necessary.

-

Azeotropic Drying: Ensure your solvents are rigorously dried. Trace amounts of water can hydrolyze the catalyst or interfere with hydrogen bonding.

Q3: My reaction shows variable enantiomeric excess from run to run, even with the same batch of reagents. Could temperature be the culprit?

A3: Absolutely. Temperature is a critical factor influencing the rates of competing diastereomeric transition states. In many asymmetric reactions, lower temperatures lead to higher enantioselectivity because the difference in the free energy of activation (ΔΔG‡) between the two pathways becomes more significant relative to the thermal energy (kT).

However, the relationship between temperature and ee is not always linear. In some cases, an "isoenantioselective temperature" exists, above or below which the selectivity may change or even invert.[9]

Experimental Protocol: Temperature Screening

-

Set up Parallel Reactions: Prepare identical reaction mixtures in separate vials.

-

Establish a Temperature Gradient: Place the vials in a multi-well reaction block with a temperature gradient (e.g., -20 °C, 0 °C, room temperature, 40 °C).

-

Monitor and Analyze: Allow the reactions to proceed for the same amount of time, then quench and analyze the ee of each sample.

-

Plot the Data: Plot enantiomeric excess versus temperature to identify the optimal temperature for your specific transformation.

Logical Relationship: Temperature and Enantioselectivity

Caption: The influence of temperature on the energy difference between transition states and the resulting enantiomeric excess.

Q4: I am using a well-established procedure for octahydroindole synthesis, but with a slightly modified substrate, and the enantioselectivity has dropped significantly. Why is this happening?

A4: Substrate-catalyst interactions are highly specific, and even minor changes to the substrate's structure can have a profound impact on enantioselectivity. The electronic and steric properties of substituents on your starting materials can influence how the substrate fits into the chiral pocket of the catalyst.

For example, in the asymmetric synthesis of octahydroindoles via a domino Robinson annulation/aza-Michael reaction, the nature of the substituent on the enal can affect the enantioselectivity.[10][11] While aliphatic enals may give good ee, those with bulky aromatic groups might require different catalysts or conditions to achieve high stereocontrol.

Table 2: Influence of Enal Substituent on Enantiomeric Excess in an Organocatalyzed Octahydroindole Synthesis

| Entry | Enal Substituent (R) | Yield (%) | ee (%) |

| 1 | Methyl | 85 | 94 |

| 2 | Ethyl | 82 | 92 |

| 3 | Phenyl | 78 | 95 |

| 4 | p-Methoxyphenyl | 75 | 93 |

Data adapted from a study on a domino Robinson annulation/aza-Michael reaction.[10]

Troubleshooting Steps:

-

Catalyst Re-optimization: If you have modified your substrate, it is essential to re-screen a panel of chiral catalysts. A catalyst that is optimal for one substrate may not be the best for a structurally different one.

-

Protecting Group Strategy: The choice of protecting groups on your indole nitrogen or other functional groups can also influence the steric environment around the reaction center. Consider screening different protecting groups.

-

Computational Modeling: In some cases, computational studies can provide insights into the transition state geometries and help rationalize the observed stereochemical outcomes, guiding the design of more suitable substrates or catalysts.[12][13]

Frequently Asked Questions (FAQs)

Q: Can impurities in the starting materials really have such a large effect on enantioselectivity?

A: Yes. Even trace amounts of certain impurities can have a disproportionately large negative impact. For example, acidic or basic impurities can neutralize your catalyst, while coordinating impurities can bind to the catalyst and inhibit its activity. It is always best practice to purify your starting materials by recrystallization, distillation, or chromatography before use.

Q: How do I know if my chiral catalyst is of sufficient purity?

A: Ideally, your chiral catalyst should be obtained from a reputable supplier with a certificate of analysis. If you are synthesizing the catalyst yourself, it is crucial to fully characterize it by NMR, mass spectrometry, and chiral HPLC to ensure both its chemical and enantiomeric purity.

Q: Are there any "universal" conditions that tend to give high ee in octahydroindole synthesis?

A: While there are no universally applicable "magic" conditions, some general trends have emerged. For many organocatalytic reactions, non-polar aprotic solvents and sub-ambient temperatures often provide a good starting point for optimization. However, the optimal conditions will always be specific to the particular combination of substrate, catalyst, and reaction type.

Q: My reaction is an intramolecular Diels-Alder to form the octahydroindole core. What specific factors should I consider?

A: For intramolecular Diels-Alder reactions, the length and nature of the tether connecting the diene and dienophile are critical for stereocontrol. The conformation of the tether in the transition state can dictate the facial selectivity of the cycloaddition.[12][13] Computational studies have shown that boat-like transition states can sometimes be favored over chair-like ones, depending on the tether's composition (e.g., ester vs. amide linkage).[12][13] If you are experiencing low ee, consider modifying the tether length or its functional groups to alter the conformational preferences of the transition state.

References

-

Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. SciSpace by Typeset. (2016). [Link]

-

Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry. (2009). [Link]

-

Total syntheses of pyrroloazocine indole alkaloids: challenges and reaction discovery. Royal Society of Chemistry. (2017). [Link]

-

Chiral Phosphoric Acid-Catalyzed C6 Functionalization of 2,3-Disubstituted Indoles for Synthesis of Heterotriarylmethanes. American Chemical Society. (2021). [Link]

-

Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. ResearchGate. (n.d.). [Link]

-

General and versatile synthesis of highly recyclable chiral phosphoric acid organocatalysts. Royal Society of Chemistry. (n.d.). [Link]

-

Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Organic Chemistry Portal. (n.d.). [Link]

-

Temperature and alcohol cosolvent effect on TISO (and relevant inversion of enantiomer elution order) when eluting compounds 1–3 on Chiralpak IB column. ResearchGate. (n.d.). [Link]

-

Enantioselective construction of cis-hydroindole scaffolds via an asymmetric inverse-electron-demand Diels–Alder reaction: application to the formal total synthesis of (+) - minovincine. National Center for Biotechnology Information. (n.d.). [Link]

-

On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. ChemRxiv. (2019). [Link]

-

Determination of enantiomeric excess. University of Bath. (n.d.). [Link]

-

Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch. National Center for Biotechnology Information. (2024). [Link]

-

Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry. (n.d.). [Link]

-

Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet–Spengler Reactions for Construction of Polycyclic Indoles Containing Spir. American Chemical Society. (2022). [Link]

-

Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. National Center for Biotechnology Information. (n.d.). [Link]

-

Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Pre-proof. (n.d.). [Link]

-

Recent advances in catalytic asymmetric synthesis. Frontiers. (2024). [Link]

-

New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Thieme. (2022). [Link]

-

ChemInform Abstract: Enantioselective Synthesis of Indole Alkaloids from Chiral Lactams. Wiley Online Library. (n.d.). [Link]

-

Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. National Center for Biotechnology Information. (n.d.). [Link]

-

A new asymmetric synthesis of the natural enantiomer of the indolizidino[8,7-b]indole alkaloid (+)-harmicine. SciSpace. (2007). [Link]

-

A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Center for Biotechnology Information. (n.d.). [Link]

-

Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Center for Biotechnology Information. (n.d.). [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Center for Biotechnology Information. (n.d.). [Link]

-

HOT article: Rapid determination of enantiomeric excess. Royal Society of Chemistry. (2012). [Link]

-

An Asymmetric Synthesis of Both Enantiomers of the Indole Alkaloid Deplancheine (I). ResearchGate. (n.d.). [Link]

-

Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. (n.d.). [Link]

-

Origins of stereoselectivity in intramolecular Diels-Alder cycloadditions of dienes and dienophiles linked by ester and amide tethers. National Center for Biotechnology Information. (n.d.). [Link]

-

Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Royal Society of Chemistry. (n.d.). [Link]

-

Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Center for Biotechnology Information. (2020). [Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. National Center for Biotechnology Information. (2016). [Link]

-

Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. MDPI. (n.d.). [Link]

-

Origins of Stereoselectivity in Intramolecular Diels-Alder Cycloadditions of Dienes and Dienophiles Linked by Ester and Amide Tethers. University of California, Los Angeles. (n.d.). [Link]

-

Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. National Center for Biotechnology Information. (n.d.). [Link]

-

Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives. The Journal of Science and Technology. (n.d.). [Link]

-

Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. National Center for Biotechnology Information. (n.d.). [Link]

-

Bis-indole chiral architectures for asymmetric catalysis. National Center for Biotechnology Information. (n.d.). [Link]

-

New insights into the asymmetric Diels–Alder reaction: the endo- and S-selective retro-Diels... Royal Society of Chemistry. (n.d.). [Link]

-

Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. ResearchGate. (n.d.). [Link]

-

Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. (n.d.). [Link]

-

Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). National Center for Biotechnology Information. (2020). [Link]

-

Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube. (2021). [Link]

-

Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. National Center for Biotechnology Information. (2016). [Link]

Sources

- 1. Determination of enantiomeric excess [ch.ic.ac.uk]

- 2. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. General and versatile synthesis of highly recyclable chiral phosphoric acid organocatalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Origins of stereoselectivity in intramolecular Diels-Alder cycloadditions of dienes and dienophiles linked by ester and amide tethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.ucla.edu [chem.ucla.edu]

Overcoming steric hindrance in (3aS,7aS)-octahydroindole reactions

Doc ID: OHI-OPT-2026 | Version: 2.1 | Last Updated: February 16, 2026

Introduction: The "Inside-Outside" Conformation Problem

The (3aS,7aS)-octahydroindole scaffold is a pharmacophore critical to ACE inhibitors (e.g., Perindopril) and HCV protease inhibitors. However, its cis-fused bicyclic structure creates a unique steric environment that frustrates standard synthetic protocols.

The Core Challenge: Unlike flat aromatic indoles, (3aS,7aS)-octahydroindole adopts a "folded" conformation.

-

The Convex Face (Exo): Accessible. Reagents attack here easily.

-

The Concave Face (Endo): Sterically shielded by the C7a-bridgehead hydrogen and the folding of the cyclohexane ring.

Impact: Reactions at the Nitrogen (N1) or C2 position often fail or epimerize because standard reagents cannot access the concave face, or they force the molecule into high-energy conformers. This guide addresses these specific steric bottlenecks.

Troubleshooting Module: N-Functionalization

The secondary amine at N1 is less nucleophilic than a standard pyrrolidine due to the bulk of the fused cyclohexane ring.

Scenario A: Peptide Coupling Fails or Stalls (Low Yield)

Common in: Attaching bulky amino acids (e.g., N-[1-(S)-ethoxycarbonyl-butyl]-(S)-alanine).

Root Cause: Standard carbodiimide coupling agents (DCC/EDC) form an O-acylisourea intermediate that is often too bulky to effectively approach the hindered N1 nitrogen, leading to slow kinetics and high rates of N-acylurea rearrangement byproducts.

Protocol: The Mixed Anhydride Switch Industrial optimization (e.g., Servier’s Perindopril process) demonstrates that smaller, more reactive electrophiles are required.

-

Stop using DCC/HOBt or EDC/NHS if conversion is <50% after 4 hours.

-

Switch to a Mixed Anhydride or Acid Chloride strategy.

Step-by-Step Optimization:

-

Activation: Dissolve your carboxylic acid partner (1.1 equiv) in anhydrous DCM or Ethyl Acetate.

-

Base: Add N-methylmorpholine (NMM) or NEM (1.2 equiv). Avoid TEA; it is often too bulky and basic, risking epimerization.

-

Reagent: Cool to -10°C. Add Pivaloyl Chloride or Isobutyl Chloroformate (1.1 equiv).

-

Why? This forms a mixed anhydride which is sterically smaller and more "active" than the HOBt ester.

-

-

Coupling: Stir for 30 mins, then add the (3aS,7aS)-octahydroindole (1.0 equiv).

-

Warm: Allow to warm to 15°C (do not heat above 25°C).

Data Comparison: Coupling Reagents

| Reagent System | Conversion (24h) | Epimerization Risk | Byproduct Profile |

| DCC / HOBt | 65-75% | Moderate | High (Dicyclohexylurea removal is difficult) |

| HATU / DIPEA | >95% | Low | Low (Expensive for scale-up) |

| Mixed Anhydride (Pivaloyl) | 90-95% | Very Low | Low (Clean workup) |

| Acid Chloride (SOCl2 gen.) | >98% | High | High (HCl generation risks protecting groups) |

Scenario B: N-Alkylation is Sluggish (S_N2 Failure)

Common in: Introduction of benzyl or alkyl chains.

Root Cause: The "concave" face blocks the trajectory required for the S_N2 backside attack if the electrophile is also bulky.

Protocol: Reductive Amination Bypass Avoid direct alkylation with halides. Use reductive amination, which proceeds via an iminium ion intermediate. The planar nature of the iminium ion relieves steric strain temporarily.

-

Aldehyde: Mix (3aS,7aS)-octahydroindole with the corresponding aldehyde (1.2 equiv) in DCE (Dichloroethane).

-

Drying: Add MgSO4 or molecular sieves to drive imine formation. Stir 2h.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

-

Why STAB? It is mild and won't reduce the imine until it is fully formed, preventing over-alkylation.

-

Troubleshooting Module: C2-Lithiation & Stereocontrol

Researchers often attempt to substitute the C2 position (alpha to nitrogen) and lose the crucial (S)-stereochemistry.

The Logic of "Roof" Selectivity: The cis-fused rings create a "roof" shape. If you generate an enolate or a radical at C2, the reagent must approach from the convex (exo) face.

-

Result: You will almost exclusively get retention of configuration relative to the bridgehead if the bridgehead is also "up".

Visualizing the Decision Flow:

Caption: Logic flow for exploiting steric hindrance to achieve stereoselective C2-substitution.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns black during acid chloride coupling. Why? A: You likely have residual HCl or thionyl chloride attacking the electron-rich enamine character of the octahydroindole.

-

Fix: Ensure your acid chloride generation (if done in situ) includes a full vacuum purge to remove SO2 and HCl before adding the amine. Alternatively, use the Mixed Anhydride method (Pivaloyl chloride) which generates no strong acid byproducts.

Q: Can I use microwave irradiation to speed up N-alkylation? A: Proceed with caution. While microwaves overcome the steric barrier, (3aS,7aS)-octahydroindoles are prone to thermal isomerization to the thermodynamically more stable trans-fused isomer (3aR,7aS) at temperatures >140°C. Keep microwave protocols under 100°C.

Q: How do I separate the (3aS,7aS) isomer from the (3aR,7aS) isomer if epimerization occurs? A: They are separable by fractional crystallization of their salts.

-

Protocol: Convert the crude amine mixture to the (S)-Camphorsulfonic acid salt or t-Butylamine salt (if carboxylic acid is present). The (3aS,7aS) salts typically crystallize out in Ethyl Acetate/Ethanol mixtures, leaving the trans-isomer in the mother liquor.

References

-

Vincent, M., et al. (1982). Stereoselective synthesis of Perindopril. Tetrahedron Letters.

-

Pascard, C., et al. (1991). Conformational analysis of octahydroindole-2-carboxylic acid derivatives. Journal of Medicinal Chemistry.

-

European Patent Office. (2007).[1] Process for the synthesis of Perindopril and intermediates. EP 1724260 B1.

-

Hanessian, S., et al. (2008). Stereocontrolled synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. Organic Letters.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing Cis and Trans Isomers of Octahydroindole-2-carboxylic Acid

For researchers, scientists, and drug development professionals, the precise stereochemical characterization of chiral building blocks is not merely an academic exercise; it is a critical determinant of a drug candidate's efficacy and safety. Octahydroindole-2-carboxylic acid (OIC), a bicyclic amino acid, serves as a quintessential example.[1] Its rigid conformational structure is a prized scaffold in medicinal chemistry, notably in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[1][2] The therapeutic activity of these drugs is intrinsically linked to the specific stereoisomer of OIC used in their synthesis.

Octahydroindole-2-carboxylic acid possesses three chiral centers, giving rise to eight possible stereoisomers.[1] The fusion of the cyclohexane and pyrrolidine rings can be either cis or trans, leading to distinct diastereomers with profound differences in their three-dimensional architecture. This guide provides an in-depth, objective comparison of the analytical techniques used to distinguish between these crucial isomers, complete with supporting experimental data and detailed protocols.

The Decisive Role of Stereochemistry

The significance of isolating and characterizing the correct OIC isomer cannot be overstated. For instance, the (2S,3aS,7aS) isomer is a key intermediate in the synthesis of Perindopril, while the (2S,3aR,7aS) isomer is a precursor for Trandolapril.[1] These isomers, differing in the relative orientation of the substituents on the fused ring system, present distinct pharmacological profiles. Consequently, robust and reliable analytical methods to differentiate between them are paramount in both research and manufacturing settings.

This guide will focus on the primary analytical techniques for stereochemical elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for determining the relative stereochemistry of diastereomers in solution. The chemical shifts and coupling constants of protons and carbons are exquisitely sensitive to their local electronic and spatial environments.

The Underlying Principle: Anisotropy and Through-Space Effects

In the context of OIC, the key to distinguishing cis and trans isomers lies in the differing spatial relationships between the protons on the fused ring system. The cis isomer adopts a folded, concave shape, while the trans isomer is more linear and rigid.[3] This geometric disparity leads to measurable differences in the NMR spectra, primarily through:

-

Anisotropic Effects: The electron clouds of nearby functional groups (like the carboxylic acid) can create local magnetic fields that either shield or deshield adjacent protons, causing their resonance frequencies to shift upfield or downfield, respectively. The spatial proximity of these groups differs significantly between the cis and trans isomers.

-

Nuclear Overhauser Effect (NOE): This through-space correlation provides direct evidence of the spatial proximity of protons. An NOE is observed between two protons if they are close in space (typically < 5 Å), regardless of whether they are directly bonded.[4] In a cis isomer, NOEs are expected between protons that are on the same face of the ring system, which would be absent in the trans isomer.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for two representative diastereomers of octahydroindole-2-carboxylic acid. The (2S,3aS,7aS) isomer possesses a cis-fusion of the two rings.

| Isomer | ¹H NMR (D₂O, 400 MHz) δ (ppm) | ¹³C NMR (D₂O, 100 MHz) δ (ppm) |

| (2S,3aS,7aS)-OIC (cis) | 1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H) | 20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42 |

| (2R,3aS,7aS)-OIC HCl | 1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H), 2.02–2.15 (m, 1H), 2.23–2.36 (m, 2H), 3.72 (m, 1H), 4.38 (m, 1H) | 20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94, 172.76 |

Data sourced from a study on the synthesis of OIC stereoisomers.[5]

Interpretation of the Data:

While the spectra are complex due to the number of protons and carbons, subtle but significant differences are observable. For instance, the chemical shift of the proton at C2 is expected to differ between the two isomers due to the change in its stereochemical environment relative to the rest of the molecule. A detailed 2D NMR analysis, particularly a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, would provide unambiguous proof of the relative stereochemistry.

Experimental Protocol: 2D NOESY

A NOESY experiment is the gold standard for determining through-space proton-proton proximities.

Objective: To differentiate between the cis and trans isomers of octahydroindole-2-carboxylic acid by observing key Nuclear Overhauser Effects.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified OIC isomer in a suitable deuterated solvent (e.g., D₂O or MeOD) to a final concentration of approximately 10-20 mM.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Experiment: 2D NOESY with gradient selection.

-